molecular formula C24H30N2O B3481612 1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine

1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine

Cat. No. B3481612
M. Wt: 362.5 g/mol
InChI Key: HZSGAEJMCISOHS-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine acts as a partial agonist of the 5-HT1A receptor, which results in the activation of downstream signaling pathways. This activation leads to the release of neurotransmitters such as serotonin, which are involved in the regulation of mood and anxiety. 1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant-like effects, as well as the modulation of neurotransmitter systems. It has also been shown to enhance the release of neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise modulation of this receptor, which can be useful in studying its role in various physiological processes. However, one limitation of using 1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of 1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine. One area of interest is its potential applications in the treatment of mood and anxiety disorders. Another area of interest is its potential for use in the development of new drugs that target the 5-HT1A receptor. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to act as a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,3-dimethylphenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has also been shown to exhibit anxiolytic and antidepressant-like effects in animal models.

properties

IUPAC Name

(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c1-18(2)22-11-8-21(9-12-22)10-13-24(27)26-16-14-25(15-17-26)23-7-5-6-19(3)20(23)4/h5-13,18H,14-17H2,1-4H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSGAEJMCISOHS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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